Methanamine, N,N-di((2-trimethylsilyloxy)propyl)-
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Overview
Description
Methanamine, N,N-di((2-trimethylsilyloxy)propyl)- is a chemical compound with the molecular formula C13H33NO2Si2 and a molecular weight of 291.5776 . This compound is characterized by the presence of trimethylsilyloxy groups, which are known for their ability to protect hydroxyl groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanamine, N,N-di((2-trimethylsilyloxy)propyl)- typically involves the reaction of methanamine with 2-trimethylsilyloxypropyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Methanamine, N,N-di((2-trimethylsilyloxy)propyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methanamine, N,N-di((2-trimethylsilyloxy)propyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The trimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
Methanamine, N,N-di((2-trimethylsilyloxy)propyl)- has several scientific research applications, including:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methanamine, N,N-di((2-trimethylsilyloxy)propyl)- exerts its effects involves the interaction of its trimethylsilyloxy groups with various molecular targets. These interactions can lead to the protection of hydroxyl groups, facilitating specific chemical transformations. The pathways involved include nucleophilic substitution and oxidation-reduction reactions .
Comparison with Similar Compounds
Similar Compounds
Methanamine, N,N-di(2-trimethylsilyloxyethyl)-: Similar in structure but with different alkyl chain lengths.
Methanamine, N,N-di(trimethylsilyl)-: Lacks the propyl groups, making it less bulky.
Uniqueness
Methanamine, N,N-di((2-trimethylsilyloxy)propyl)- is unique due to its specific structural configuration, which provides enhanced stability and reactivity in various chemical reactions. The presence of trimethylsilyloxy groups makes it particularly useful as a protecting group in organic synthesis.
Properties
CAS No. |
81729-37-5 |
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Molecular Formula |
C13H33NO2Si2 |
Molecular Weight |
291.58 g/mol |
IUPAC Name |
N-methyl-2-trimethylsilyloxy-N-(2-trimethylsilyloxypropyl)propan-1-amine |
InChI |
InChI=1S/C13H33NO2Si2/c1-12(15-17(4,5)6)10-14(3)11-13(2)16-18(7,8)9/h12-13H,10-11H2,1-9H3 |
InChI Key |
VOUUUAOWACSAOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)CC(C)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
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